2-Hexyloxy-benzothiazole
Description
Significance of Benzothiazole (B30560) Core Structures in Contemporary Chemical Research
The benzothiazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry. derpharmachemica.comrjpbcs.com This structural motif is integral to numerous natural products and synthetic compounds, establishing it as a "privileged structure" in medicinal chemistry and materials science. derpharmachemica.comrjpbcs.com The unique arrangement of nitrogen and sulfur atoms within the five-membered thiazole ring imparts distinct electronic properties and reactivity, particularly at the C-2 position, which is a common site for substitution. derpharmachemica.commdpi.com
In the realm of medicinal chemistry, benzothiazole derivatives exhibit a vast spectrum of pharmacological activities. Researchers have extensively reported their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, antiviral, and antioxidant agents. derpharmachemica.comnih.govjchemrev.comnih.gov The versatility of the benzothiazole core allows for the design and synthesis of novel therapeutic agents with diverse biological targets. nih.govresearchgate.net Several FDA-approved drugs, such as Riluzole, used to treat amyotrophic lateral sclerosis (ALS), contain the benzothiazole structure, highlighting its clinical significance. nih.gov
Beyond medicine, the benzothiazole core is crucial in the development of advanced materials. Its inherent fluorescence and optoelectronic properties have led to applications in fluorescent probes, organic dyes, and agrochemicals. researchgate.net Notably, compounds incorporating the benzothiazole ring have been investigated as hole-transporting materials in Organic Light-Emitting Devices (OLEDs) due to their low ionization potential and good charge-transporting capabilities. nycu.edu.tw
Overview of Ether-Substituted Benzothiazoles in Advanced Materials and Molecular Systems
The introduction of ether substituents, particularly alkoxy chains (-OR), onto the benzothiazole scaffold significantly modifies the compound's physicochemical properties, such as solubility, polarity, and steric profile. These modifications are strategically employed to tailor the functionality of the molecule for specific applications in advanced materials and molecular systems.
One of the most explored areas for ether-substituted benzothiazoles is in the field of liquid crystals. nycu.edu.twresearchgate.net The length and position of the alkoxy chain can influence the molecule's ability to self-assemble into ordered mesophases. For instance, studies on homologous series of 2-(4-alkyloxyphenyl)benzothiazoles have demonstrated that longer alkyl chains (from octyloxy to hexadecyloxy) can induce smectic A liquid crystal phases, which are crucial for display and sensor technologies. nycu.edu.twresearchgate.net In contrast, shorter chains like hexyloxy in the same series did not lead to mesophase formation. nycu.edu.twresearchgate.net
In the domain of organic electronics, ether-substituted benzothiazoles are utilized to enhance the performance of polymer light-emitting diodes (PLEDs). The incorporation of units like 2,5-di(2-hexyloxyphenyl)thiazolothiazole into conjugated copolymers has been shown to improve electron transport properties and lead to the development of efficient blue-light-emitting materials. researchgate.net The hexyloxy groups, in this case, improve the solubility of the copolymers in common organic solvents, which is essential for device fabrication via solution processing. researchgate.net
Furthermore, in medicinal chemistry, alkoxy-substituted benzothiazoles are investigated for their potential therapeutic benefits. For example, derivatives like N-(6-hexyloxybenzo[d]thiazol-2-yl)acetamide have been synthesized and evaluated for their anticonvulsant properties, indicating that the ether linkage can be a key component in designing neurologically active agents. mdpi.com
Research Landscape of 2-Hexyloxy-benzothiazole and Related Alkyl Ether Derivatives
The research specifically concerning this compound and its closely related alkyl ether analogues is primarily concentrated in the field of materials science, with some emerging interest in medicinal chemistry.
This compound itself has been synthesized and characterized as part of broader studies on liquid crystalline materials. In a detailed investigation of a homologous series of 2-(4-alkyloxyphenyl)benzothiazoles, the hexyloxy derivative (where the hexyloxy group is on a phenyl ring at the 2-position of the benzothiazole) was specifically synthesized. nycu.edu.twresearchgate.net However, unlike its longer-chain counterparts (C8 to C16), 2-(4-hexyloxyphenyl)benzothiazole was found to be non-mesogenic, meaning it does not exhibit liquid crystal properties under the tested conditions. nycu.edu.twresearchgate.net This finding is significant as it helps to establish a structure-property relationship, indicating a critical alkyl chain length is required to induce mesomorphism in this particular molecular architecture.
The table below summarizes the known properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₇NOS | sigmaaldrich.com |
| Molecular Weight | 235.351 g/mol | sigmaaldrich.com |
| CAS Number | 415716-37-9 | sigmaaldrich.com |
| Physical State | Not specified (available as a chemical reagent) | sigmaaldrich.comsigmaaldrich.com |
In a different structural context, the 6-hexyloxy-benzothiazole moiety has been used as a scaffold for potential pharmaceuticals. Researchers have synthesized compounds such as 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-(hexyloxy)benzo[d]thiazol-2-yl)acetamide and evaluated their anticonvulsant activity. mdpi.com This line of research suggests that the hexyloxy group at the 6-position of the benzothiazole ring is a viable structural element for developing new central nervous system agents. mdpi.com
The study of related alkyl ether derivatives provides a clearer picture of how chain length affects material properties. The work by Ha et al. on 2-(4-alkyloxyphenyl)benzothiazoles offers a systematic comparison.
Mesomorphic Properties of 2-(4-Alkyloxyphenyl)benzothiazoles
| Compound (Alkyloxy Chain) | Mesogenic Behavior | Observed Phase |
|---|---|---|
| Ethoxy (C2) | Non-mesogenic | None |
| Butoxy (C4) | Non-mesogenic | None |
| Hexyloxy (C6) | Non-mesogenic | None |
| Octyloxy (C8) | Monotropic | Smectic A |
| Decyloxy (C10) | Monotropic | Smectic A |
| Dodecyloxy (C12) | Monotropic | Smectic A |
| Tetradecyloxy (C14) | Monotropic | Smectic A |
| Hexadecyloxy (C16) | Monotropic | Smectic A |
| Octadecyloxy (C18) | Non-mesogenic | None |
Data sourced from Ha, S. T., et al. (2009). nycu.edu.twresearchgate.net
This detailed research illustrates that for this specific series, the "sweet spot" for liquid crystalline behavior lies within the C8 to C16 alkyl chain length, with shorter chains like hexyloxy and the very long C18 chain failing to form the necessary ordered structures. nycu.edu.twresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hexoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-3-4-7-10-15-13-14-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRBWVGDVUXEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hexyloxy Benzothiazole and Its Derivatives
Strategies for the Construction of the Benzothiazole (B30560) Ring System with Hexyloxy Moieties
The construction of the benzothiazole core is a well-established field in heterocyclic chemistry. However, directly incorporating the hexyloxy group during the primary cyclization can be challenging. Therefore, synthetic strategies usually focus on creating a suitable precursor, most commonly 2-hydroxybenzothiazole (B105590), which is primed for subsequent modification.
The most prevalent method for forming the benzothiazole ring involves the condensation of 2-aminothiophenol (B119425) with a one-carbon electrophile. mdpi.com This foundational reaction can be achieved using various reagents, including aldehydes, carboxylic acids, acid chlorides, or nitriles. mdpi.comnih.govorganic-chemistry.org
Key cyclization approaches to form the benzothiazole precursor include:
Condensation with Aldehydes: The reaction of 2-aminothiophenol with an aldehyde, often in the presence of an oxidizing agent or catalyst, yields a 2-substituted benzothiazole. organic-chemistry.org
Condensation with Carboxylic Acids: Heating 2-aminothiophenol with carboxylic acids, sometimes under microwave irradiation or using catalysts like P₄S₁₀ or silica-supported methanesulfonic acid, is a common route. mdpi.com
Intramolecular Cyclization: Alternative methods include the intramolecular cyclization of N-(2-chlorophenyl)benzothioamides, often catalyzed by copper complexes.
The most direct and common strategy for synthesizing 2-Hexyloxy-benzothiazole is the Williamson ether synthesis, starting from 2-hydroxybenzothiazole or its tautomer, 1,3-benzothiazol-2(3H)-one. This involves the O-alkylation of the hydroxyl/amido group with a suitable hexylating agent.
A representative procedure involves the reaction of the 2-hydroxybenzothiazole precursor with a 1-haloalkane, such as 1-bromohexane (B126081), in the presence of a base. tandfonline.com The choice of base and solvent is critical to favor O-alkylation over the competing N-alkylation of the tautomeric amide form. researchgate.net A study on the synthesis of a homologous series of 2-(4-alkyloxyphenyl)benzothiazoles demonstrated an effective method that can be adapted for this purpose. tandfonline.comtandfonline.com
Table 1: Representative Conditions for Etherification to Form 2-Alkoxybenzothiazoles
| Precursor | Alkylating Agent | Base | Catalyst | Solvent | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| 2-(4-Hydroxyphenyl)benzothiazole | 1-Bromoalkane | KOH | KI | Acetone/Water | 20 hours | tandfonline.com, tandfonline.com |
| 1,3-Benzothiazol-2(3H)-one | Allyl Bromide | - | - | - | - | researchgate.net |
Applying this methodology, this compound can be synthesized by refluxing 2-hydroxybenzothiazole with 1-bromohexane in a solvent like acetone, using potassium hydroxide (B78521) as the base and a catalytic amount of potassium iodide to facilitate the reaction. tandfonline.com
Functionalization Approaches for this compound Scaffolds
Once the this compound scaffold is synthesized, it can be further modified to introduce additional functional groups or to be incorporated into larger molecular architectures.
Further functionalization typically occurs via electrophilic aromatic substitution on the benzene (B151609) portion of the molecule. The directing effects of the substituents on the ring determine the regioselectivity of these reactions. The 2-hexyloxy group is an electron-donating group, which, along with the electronic nature of the fused thiazole (B1198619) ring, activates the benzene ring towards electrophilic attack. lkouniv.ac.in
The electron-donating alkoxy group generally directs incoming electrophiles to the ortho and para positions. libretexts.org In the context of the benzothiazole ring system, this would correspond to positions 4, 5, 6, and 7. The interplay between the activating alkoxy group and the inherent reactivity of the benzothiazole nucleus suggests that substitution is most likely to occur at the C-6 position, which is para to the ring nitrogen, and to a lesser extent at the C-4 position.
Common functionalization reactions include:
Halogenation: Introduction of a halogen (e.g., bromine) can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in an appropriate solvent. This creates a versatile handle for subsequent cross-coupling reactions. google.com
Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group, which can then be reduced to an amine for further derivatization.
Acylation: Friedel-Crafts acylation can introduce a ketone functionality, although the conditions must be chosen carefully to avoid cleavage of the ether linkage.
The benzothiazole moiety is a valuable component in extended π-conjugated systems due to its electronic properties and stability. acs.orgacs.org By first functionalizing the this compound scaffold with a halide (e.g., creating 6-bromo-2-hexyloxy-benzothiazole), it can serve as a building block in powerful carbon-carbon bond-forming reactions.
The Suzuki-Miyaura cross-coupling reaction is a premier method for this purpose, enabling the coupling of an aryl halide with an organoboron compound, such as an arylboronic acid. nih.govrsc.org A general scheme would involve reacting 6-bromo-2-hexyloxy-benzothiazole with a selected arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or more advanced systems with ligands like SPhos), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane). researchgate.netnih.gov This strategy allows for the modular synthesis of a wide array of conjugated molecules where the this compound unit is linked to other aromatic or heteroaromatic systems, which is of interest for designing materials with specific optical and electronic properties.
Green Chemistry and Sustainable Synthesis Considerations in Benzothiazole Production
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through greener methodologies. mdpi.com These principles are highly applicable to the synthesis of benzothiazoles, including this compound.
Key green chemistry strategies for benzothiazole synthesis include:
Use of Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces environmental impact. nih.govorganic-chemistry.org
Catalysis: The use of reusable heterogeneous catalysts, such as polymer-supported acids or nanoporous materials, simplifies product purification and minimizes waste. mdpi.comnih.gov
Energy Efficiency: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields for the condensation reactions that form the benzothiazole ring. mdpi.com
Alternative Energy Sources: Emerging techniques like visible-light photocatalysis and electrochemical synthesis offer metal-free or milder conditions for the construction of the benzothiazole ring, representing a frontier in sustainable chemistry. organic-chemistry.org
These sustainable approaches can be applied to the synthesis of this compound. For instance, the initial cyclization to produce 2-hydroxybenzothiazole could be performed using a reusable solid acid catalyst under solvent-free conditions. The subsequent etherification step could be optimized to use a more environmentally friendly solvent and a recyclable phase-transfer catalyst to improve efficiency and reduce waste streams.
Spectroscopic and Structural Characterization Techniques for 2 Hexyloxy Benzothiazole Analogs
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, vibrational spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 2-Hexyloxy-benzothiazole analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure. nih.govmdpi.com
In the ¹H NMR spectrum of a 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-(hexyloxy)benzo[d]thiazol-2-yl)acetamide, the protons of the hexyloxy chain exhibit characteristic signals. nih.gov The terminal methyl protons (–CH₃) typically appear as a triplet around 0.88 ppm. nih.gov The methylene (B1212753) groups (–CH₂–) of the hexyl chain resonate in the range of 1.11 to 1.84 ppm, often as complex multiplets. nih.gov The methylene group directly attached to the oxygen atom (–OCH₂–) is deshielded and appears as a triplet at approximately 3.99 ppm. nih.govmdpi.com The aromatic protons on the benzothiazole (B30560) ring and any attached aromatic moieties display signals in the downfield region, typically between 7.01 and 7.63 ppm. nih.gov
The ¹³C NMR spectrum provides complementary information. For the same hexyloxy-substituted benzothiazole derivative, the carbon of the terminal methyl group gives a signal at around 13.66 ppm. nih.gov The carbons of the methylene groups in the hexyl chain are found between 22.11 and 30.50 ppm. nih.gov The carbon of the –OCH₂– group is observed at approximately 68.92 ppm. nih.gov The carbon atoms of the benzothiazole ring and other aromatic systems appear in the range of 105.58 to 155.73 ppm. nih.gov Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method can aid in the assignment of these chemical shifts. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Analog
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | 0.88 (t) | 13.66 |
| -CH₂- (chain) | 1.11-1.84 (m) | 22.11-30.50 |
| -OCH₂- | 3.99 (t) | 68.92 |
| Aromatic-H | 7.01-7.63 (m) | 105.58-155.73 |
Data sourced from studies on 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-(hexyloxy)benzo[d]thiazol-2-yl)acetamide. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and its analogs. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" for each compound. su.seresearchgate.netmdpi.com
Infrared (IR) Spectroscopy:
The IR spectra of benzothiazole derivatives exhibit characteristic absorption bands. The C=N stretching vibration of the thiazole (B1198619) ring is typically observed in the region of 1550-1640 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations usually appear around 1460 cm⁻¹. researchgate.net The in-plane bending of C-H bonds in the aromatic ring can be seen at approximately 1550 cm⁻¹, while out-of-plane C-H bending occurs at lower wavenumbers, often between 814 and 868 cm⁻¹. researchgate.net For alkoxy-substituted benzothiazoles, the C-O-C stretching vibrations are also prominent. For instance, in some derivatives, the stretching absorption bands of C-OCH₃ and O-CH₃ are observed at 1279 and 1059 cm⁻¹, respectively. mdpi.com The presence of a hexyloxy group would be confirmed by the characteristic stretching and bending vibrations of the C-H bonds in the alkyl chain.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. ksu.edu.sa It is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa In the study of benzothiazole derivatives, Raman spectra can help confirm the presence of the benzothiazole core and the attached functional groups. For example, the thiazole sulfur vibration appears around 748 cm⁻¹ in the spectrum of the free ligand. researchgate.net Surface-Enhanced Raman Scattering (SERS) can be used to study the adsorption behavior of these molecules on metal surfaces. nih.gov
Table 2: Key Vibrational Frequencies (cm⁻¹) for Benzothiazole Derivatives
| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretching (if present) | 3266-3360 | - |
| Aromatic C-H Stretching | ~3090 | - |
| C=N Stretching (thiazole ring) | 1550-1640 | - |
| C=C Stretching (aromatic) | ~1460 | - |
| C-H In-plane Bending | ~1550 | - |
| C-O-C Stretching (alkoxy) | 1059-1279 | - |
| C-H Out-of-plane Bending | 814-868 | - |
| Thiazole Sulfur Vibration | - | ~748 |
Data compiled from various studies on benzothiazole derivatives. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound analogs and for gaining structural insights through the analysis of their fragmentation patterns. gbiosciences.comlibretexts.orgslideshare.net When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. gbiosciences.com
The energetic molecular ions often undergo fragmentation, breaking into smaller, characteristic pieces. libretexts.org The analysis of these fragments can help to confirm the structure of the original molecule. For instance, in a 2-alkoxybenzothiazole, common fragmentation pathways may include cleavage of the ether bond. The loss of the alkoxy chain or parts of it can lead to significant peaks in the mass spectrum. For example, the loss of an ethylene (B1197577) molecule (M-28) is a common fragmentation pattern for some cyclic compounds. gbiosciences.com In compounds containing heteroatoms like oxygen and sulfur, fragmentation can be initiated at these sites. gbiosciences.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which can be used to deduce the elemental composition of the molecule and its fragments. researchgate.net
For example, in the mass spectrum of 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-((2-chlorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide, a Time-of-Flight (TOF) mass analyzer detected the protonated molecule [M+H]⁺ at an m/z of 431.54. nih.gov This confirms the molecular weight of the compound.
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional arrangement of atoms in the solid state. creative-biostructure.comub.edu These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the macroscopic properties of materials. creative-biostructure.com
Single Crystal X-ray Diffraction of this compound Derivatives
Single-crystal X-ray diffraction (SCXRD) provides the most detailed and unambiguous structural information for crystalline materials. creative-biostructure.comrsc.org By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be used to construct a three-dimensional model of the electron density within the crystal. creative-biostructure.com This allows for the precise determination of atomic positions, bond lengths, and bond angles. creative-biostructure.com
For benzothiazole derivatives, SCXRD studies have revealed important structural features. For example, in the crystal structure of N-[(benzothiazol-2-yl)methylidene]methylamine N-oxide, the molecule is nearly planar, and its conformation is stabilized by a strong intramolecular S···O interaction. nih.gov In other derivatives, intermolecular interactions such as C–H⋯π and N–H⋯π play a significant role in the supramolecular arrangement. rsc.orgsscdt.org The dihedral angles between different parts of the molecule, such as the benzothiazole ring system and attached phenyl groups, can also be precisely measured. iucr.org
Table 3: Example Crystallographic Data for a Benzothiazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.5253 (14) |
| b (Å) | 7.4528 (19) |
| c (Å) | 10.839 (4) |
| α (°) | 83.51 (2) |
| β (°) | 85.79 (3) |
| γ (°) | 77.39 (3) |
| Volume (ų) | 432.2 (2) |
| Z | 2 |
Data for N-[(benzothiazol-2-yl)methylidene]methylamine N-oxide. nih.gov
Powder X-ray Diffraction for Mesophase Characterization
Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the structure of polycrystalline materials and liquid crystalline phases (mesophases). libretexts.orgrsc.org In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffracted beams are detected as a function of the scattering angle (2θ). libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. ub.edu
For 2-alkoxybenzothiazole derivatives that exhibit liquid crystalline behavior, PXRD is used to identify the type of mesophase, such as nematic or smectic phases. researchgate.netresearchgate.net In the smectic A (SmA) phase, for example, the molecules are arranged in layers, and the PXRD pattern will show a sharp reflection at a low angle corresponding to the layer spacing (d-spacing), and a diffuse reflection at a wider angle corresponding to the average distance between molecules within a layer. researchgate.netresearchgate.net By analyzing the positions and shapes of the diffraction peaks, the type of mesophase and its structural parameters can be determined. researchgate.net For instance, a series of 2-[4-(4-alkoxybenzoyloxy)benzylidenamino]benzothiazoles showed a nematic phase for shorter alkyl chains and a smectic A phase for longer chains, as characterized by PXRD. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique in synthetic chemistry, crucial for verifying the elemental composition of a newly synthesized compound. This process quantitatively determines the mass percentages of specific elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. The experimental results are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the experimental and calculated data provides strong evidence for the compound's empirical formula, and by extension, its molecular formula and purity. nih.govresearchgate.netnih.gov
In the characterization of this compound and its analogs, elemental analysis serves as a cornerstone for structural confirmation. nycu.edu.twconsensus.app The technique is routinely employed alongside spectroscopic methods to provide a complete and unambiguous structural elucidation of these heterocyclic compounds. nih.govresearchgate.net
The standard method for CHNS determination is dynamic flash combustion. thermofisher.comthermofisher.com In this process, a small, precisely weighed amount of the sample is combusted in a reactor at a high temperature in an oxygen-rich atmosphere. thermofisher.com The resulting combustion gases, such as carbon dioxide, water, nitrogen oxides, and sulfur dioxide, are then passed through a gas chromatography column for separation. thermofisher.com A thermal conductivity detector (TCD) subsequently quantifies each component, allowing for the calculation of the elemental percentages in the original sample. thermofisher.com The entire automated process is rapid and provides highly accurate and reproducible results. thermofisher.com
Research findings for various benzothiazole derivatives consistently demonstrate the utility of elemental analysis. For instance, in the synthesis of a homologous series of 2-(4-alkyloxyphenyl)benzothiazoles, elemental analysis was a key technique used to confirm the structures. nycu.edu.twconsensus.app The experimentally determined percentages of C, H, and N were found to be in good agreement with the calculated values for the proposed structures. nycu.edu.tw
Similarly, studies on other substituted benzothiazoles, including those with potential anticancer and anti-inflammatory properties, report the use of elemental analysis to validate the final products. nih.gov The results typically show a deviation of less than 0.4% between the found and calculated values, which is considered an acceptable margin of error and confirms the successful synthesis of the target molecule. nih.gov
The data below illustrates the comparison between calculated and experimentally found elemental compositions for several benzothiazole analogs.
Table 1: Elemental Analysis Data for Benzothiazole Analogs
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| 2-(4-Hexyloxyphenyl)benzothiazole (6O-PBTH) | C₁₉H₂₁NOS | C | 73.27 | 73.25 | nycu.edu.tw |
| H | 6.80 | 6.81 | nycu.edu.tw | ||
| N | 4.50 | 4.51 | nycu.edu.tw | ||
| 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine (B5) | C₁₄H₁₀ClFN₂S | C | 57.44 | 57.48 | nih.gov |
| H | 3.44 | 3.45 | nih.gov | ||
| N | 9.57 | 9.58 | nih.gov | ||
| 2-(2-((2-nitrobenzyl)oxy)phenyl)benzo[d]thiazole (A2) | C₂₀H₁₄N₂O₃S | C | 66.28 | --- | nih.gov |
| H | 3.89 | --- | nih.gov | ||
| N | 7.73 | --- | nih.gov |
Note: Experimental data for compound A2 was not provided in the source material.
The close agreement between the calculated and found values in the table above for compounds like 2-(4-Hexyloxyphenyl)benzothiazole provides definitive validation of its empirical and molecular formula, confirming the presence of the hexyloxy group attached to the benzothiazole scaffold. nycu.edu.tw This validation is a critical step before proceeding with further physical, chemical, or biological evaluations of the compound.
Advanced Computational and Theoretical Investigations of 2 Hexyloxy Benzothiazole
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
No specific data found for 2-Hexyloxy-benzothiazole.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
No specific HOMO-LUMO energy values or gap data are available for this compound in the searched literature. For other benzothiazole (B30560) derivatives, FMO analysis is a standard computational practice to assess their electronic properties and reactivity. niscpr.res.inresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
No specific data found for this compound.
Prediction of Absorption and Emission Spectra
Predicted absorption and emission spectra for this compound are not available. TD-DFT is the standard method for such predictions in related compounds. nih.gov
Analysis of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
ESIPT is a well-studied mechanism in benzothiazole derivatives that possess a proton-donating group (like a hydroxyl group) ortho to the nitrogen on an adjacent phenyl ring. nih.gov As this compound lacks the necessary hydroxyl group, this mechanism is not applicable.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Specific NBO analysis for this compound, detailing its orbital interactions and stabilization energies, is not documented in the available literature. This analysis is frequently applied to other derivatives to understand intramolecular charge transfer and bonding. scirp.orgnih.gov
Conformational Analysis and Molecular Dynamics Simulations of Hexyloxy Chain Influence
Conformational analysis, typically performed using quantum chemical calculations, seeks to identify the most stable conformers (i.e., those at energy minima). For alkoxy chains attached to aromatic systems, specific conformations like gauche and anti arrangements are common. For instance, studies on related molecules have identified that hexyloxy chains can adopt a gauche–all-anti conformation. grafiati.com In other complex heterocyclic structures, parts of the hexyloxy chain have been observed to adopt a gauche conformation, while the tail end remains nearly planar. iucr.org The specific conformation influences how the molecule packs in a solid state and interacts with its environment. core.ac.uk
The position of the hexyloxy chain on the benzothiazole ring system would also be a critical factor, as in silico studies on related compounds have shown that shifting an alkoxy chain from a para to an ortho or meta position can significantly alter its interaction with biological targets, underscoring the deep connection between conformation and function. nih.gov
Theoretical Prediction of Reactivity and Stability
Theoretical methods, particularly Density Functional Theory (DFT), are extensively used to predict the chemical reactivity and stability of benzothiazole derivatives. mdpi.comnih.gov These predictions are based on the electronic structure of the molecule, which is fundamentally altered by the presence of the 2-hexyloxy substituent.
Frontier Molecular Orbitals (FMOs): The reactivity of a molecule is often described by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap implies that less energy is required to excite an electron, making the molecule more reactive and less stable. mdpi.com In studies of benzothiazole derivatives, substitutions on the ring have been shown to significantly affect this energy gap. scirp.orgscirp.org For example, electron-withdrawing groups can lower the gap, increasing reactivity, while other substituents might increase it, enhancing stability. mdpi.com
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify a molecule's reactivity. scirp.orgscirp.org These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.
| Descriptor | Symbol | Formula | Interpretation |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. Higher hardness indicates lower reactivity. |
| Chemical Softness | S | 1/η | The reciprocal of hardness. Higher softness indicates higher reactivity. |
| Electrophilicity Index | ω | μ2/(2η) (where μ ≈ -(EHOMO + ELUMO)/2) | A measure of the molecule's ability to act as an electrophile (electron acceptor). |
This table provides a summary of global reactivity descriptors commonly calculated in DFT studies to predict molecular reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to show the charge distribution, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). scirp.orgscirp.org For benzothiazole derivatives, the nitrogen atom (N3) is typically identified as the most nucleophilic site, while specific carbon atoms on the ring system are predicted to be the primary electrophilic sites. researchgate.netccsenet.org The MEP map for this compound would pinpoint the reactive sites, providing a guide for predicting its behavior in chemical reactions.
Thermodynamic Stability: DFT calculations can also predict thermodynamic parameters, such as the standard enthalpy of formation (ΔHf). scirp.org Negative values for ΔHf suggest that the formation of the molecule is an exothermic process and that the compound is thermodynamically stable under standard conditions. scirp.org Such calculations for a range of benzothiazole derivatives have provided strong evidence for their stability at room temperature and atmospheric pressure. scirp.orgscirp.org
Optoelectronic and Photophysical Properties of 2 Hexyloxy Benzothiazole Materials
Electronic Absorption and Emission Characteristics in Solution and Solid State
Benzothiazole (B30560) derivatives are known for their strong luminescence in both solution and solid states. This property arises from the electron-withdrawing nature of the heteroaromatic ring combined with a π-conjugated system and electron-donating groups. researchgate.net The absorption and emission characteristics of these compounds can be systematically studied to understand the relationship between their molecular structure and photophysical properties. nih.gov
In solution, benzothiazole derivatives typically exhibit an intense charge-transfer absorption band in the UV-visible region. researchgate.net The position of this band is highly sensitive to the molecular structure, including the type of aromatic or heteroaromatic system linked to the benzothiazole core and the nature of any substituent groups. researchgate.net For instance, the introduction of different substituents can significantly influence the electronic absorption and fluorescence of 2-arylbenzothiazoles. nih.gov
When transitioning from a solution to an aggregated or solid state, the emission properties of benzothiazole derivatives can change significantly. For example, a nanoparticle suspension of N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) shows a blue-violet emission at 425 nm, which is attributed to the enlarged π-electron conjugation in the aggregated state. rsc.org Some benzothiazole derivatives that undergo Excited-State Intramolecular Proton Transfer (ESIPT) show strong emission in the aggregated state with a large Stokes shift. rsc.org
The photoluminescence of benzothiazole derivatives is often highly sensitive to the solvent environment. This sensitivity is due to the intramolecular charge transfer (ICT) character of their excited states. researchgate.net The fluorescence quantum yields and the position of emission spectra can be significantly influenced by solvent polarity. researchgate.netresearchgate.net
For example, in a series of 1-aryl-4-benzothiazolyl-1,2,3-triazoles, derivatives with strong electron-donating groups exhibit a red-shifted emission band. The derivative with a dimethylamino group shows the largest Stokes shift and the highest quantum yield, which increases as the solvent polarity decreases. researchgate.net This behavior is characteristic of molecules with a pronounced ICT state. researchgate.net
The effect of solvent polarity on the absorption spectra of benzothiazole derivatives has been investigated in various polar and nonpolar solvents, such as ethanol, acetone, DMF, and DMSO. nih.gov In some cases, benzothiazole-based dyes exhibit dual-mode fluorescence that is sensitive to the environment. For instance, 2-(2′-Hydroxyphenyl)benzothiazole (HBT) displays a higher energy enol tautomer emission in protic solvents and a lower energy keto tautomer emission in aprotic environments and in the solid state. rsc.org The viscosity of the medium can also play a role, with fluorescence quantum yields often increasing with growing viscosity. nih.gov
Table 1: Solvent Effects on Photophysical Properties of Selected Benzothiazole Derivatives
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | THF/Water (aggregated) | ~365 | 425 | 0.124 rsc.org |
| 1-Aryl-4-benzothiazolyl-1,2,3-triazole with N(CH3)2 group | Various (trend) | - | Red-shifted (e.g., 515 nm) | Increases with decreasing solvent polarity researchgate.net |
| 2-(2′-Hydroxyphenyl)benzothiazole (HBT) | Protic Solvents | - | Higher energy (enol form) | - |
| 2-(2′-Hydroxyphenyl)benzothiazole (HBT) | Aprotic Solvents | - | Lower energy (keto form) | - |
Many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases upon aggregation. mdpi.com However, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibit the opposite behavior: they are weakly emissive in solution but become highly fluorescent in the aggregated state. mdpi.commdpi.com This phenomenon is often attributed to the restriction of intramolecular motions in the aggregated state. nih.gov
Benzothiazole derivatives have been incorporated into systems exhibiting AIE. mdpi.comrsc.orgnih.gov For example, quinolone-benzothiazole hybrids with a planar geometry can aggregate strongly in solvophobic environments, leading to significant AIE behavior. mdpi.com These compounds show a substantial increase in emission, often accompanied by a red-shift, in solvent mixtures with a high fraction of a poor solvent (e.g., water in a THF-water mixture). mdpi.com
In some benzothiazole systems, the AIE effect is coupled with other photophysical processes like ESIPT. rsc.orgnih.gov For instance, a benzothiazole-based probe can exhibit blue emission in solution due to the enolic form, while in the solid aggregated state, a green emission from the keto form is observed due to the activation of the ESIPT process. rsc.orgnih.gov The formation of aggregates can be confirmed by techniques like dynamic light scattering (DLS) and scanning electron microscopy (SEM). rsc.orgnih.gov The AIE properties of benzothiazole derivatives make them promising for applications in bioimaging and optoelectronic devices. mdpi.comrsc.orgnih.gov
Excited-State Dynamics and Energy Transfer Mechanisms
The excited-state dynamics of benzothiazole derivatives are complex and can involve various processes, including fluorescence, phosphorescence, and intramolecular charge transfer. Understanding these dynamics is crucial for designing efficient materials for optoelectronic applications.
The excited-state lifetimes of benzothiazole derivatives can provide insights into their photophysical behavior. For some 1-aryl-4-benzothiazolyl-1,2,3-triazoles, a bi-exponential decay is observed, suggesting the presence of multiple excited-state species or decay pathways. researchgate.net This can be attributed to an admixture of intramolecular charge transfer (ICT) and π-π* states. researchgate.net
The fluorescence lifetimes of benzothiazole-based AIEgens have been shown to correlate with their fluorescence quantum yields in the solid state and in films. mdpi.com For example, a bisthienylethene-dipyrimido[2,1-b] mdpi.comrsc.orgbenzothiazole triad (B1167595) is weakly fluorescent in solution but exhibits significant fluorescence with measurable lifetimes in the solid state and in a PMMA film. mdpi.com
Intramolecular charge transfer is a key process in many donor-acceptor (D-A) substituted benzothiazole derivatives. nih.govrsc.org In these systems, the benzothiazole moiety can act as an electron acceptor. nih.gov Upon photoexcitation, an electron is transferred from the donor part of the molecule to the acceptor part, leading to a charge-separated excited state. nih.gov This ICT process is responsible for the large Stokes shifts and the sensitivity of the fluorescence to the solvent polarity. researchgate.netresearchgate.net
The efficiency of ICT can be enhanced by introducing strong electron-donating groups to the molecule. rsc.org The difference in dipole moment between the ground and excited states (Δμ) is a key parameter that influences the nonlinear optical properties of these materials. rsc.org Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to understand the ICT character of the excited states and to estimate the change in dipole moments. researchgate.netnih.gov The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the charge transfer from the donor to the acceptor moiety upon excitation. nih.gov
Role of 2-Hexyloxy-benzothiazole Units in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Benzothiazole derivatives are promising materials for a variety of applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govrsc.orgnih.gov Their utility in these devices stems from their tunable electronic and optical properties, as well as their good charge transport characteristics. nih.gov
In the context of OLEDs, benzothiazole derivatives have been investigated as emitters, hosts, and charge-transporting materials. research-nexus.netresearchgate.net Their non-planar molecular structures can be beneficial for device performance. research-nexus.net By modifying the molecular structure, the emission color of benzothiazole-based emitters can be tuned to produce, for example, bluish-white or red light. research-nexus.net
Some benzothiazole derivatives that exhibit ESIPT have been used to create white-light-emitting OLEDs. rsc.orgx-mol.com A single emissive compound can produce a broad emission spectrum covering the entire visible range, which is advantageous for simplifying the device architecture. x-mol.com For instance, a salicylidene derivative containing a benzothiazole unit has been successfully used as the active layer in a solution-processed white OLED. x-mol.com Furthermore, by mixing different benzothiazole derivatives that emit in the blue, green, and orange regions, a saturated white-light emission can be achieved in a polymer matrix. rsc.org
Benzothiazole derivatives have also been used to synthesize single-component white-light-emitting diodes (WLEDs). njtech.edu.cn By carefully tuning the substituents on the benzothiazole core, the aggregated luminescence properties can be controlled to achieve white light emission from a single molecular entity. njtech.edu.cn
Table 2: Applications of Benzothiazole Derivatives in Organic Electronics
| Application | Role of Benzothiazole Derivative | Key Properties and Findings |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emitter, Host Material | Tunable emission color (e.g., bluish-white, red) research-nexus.net; Potential for high external quantum efficiencies researchgate.net. |
| White OLEDs (WOLEDs) | Single Emitter, Component in a Mixture | ESIPT-based derivatives can provide broad emission for white light rsc.orgx-mol.com; Single-component WLEDs have been fabricated njtech.edu.cn. |
| Organic Thin-Film Transistors (OTFTs) | Organic Semiconductor | Some derivatives exhibit p-channel characteristics with good carrier mobility nih.gov. |
| Organic Photovoltaics (OPVs) | Acceptor Building Block | Used in donor-acceptor polymers for high-performance OPVs rsc.org. |
Electron Transport Layer Performance in Device Architectures
No research data or device architecture studies detailing the use of this compound as an electron transport layer were found.
Emitter Functionality in Advanced Optoelectronic Devices
No research data or studies on advanced optoelectronic devices detailing the use of this compound for emitter functionality were found.
Materials Science Applications of 2 Hexyloxy Benzothiazole Derivatives
Liquid Crystalline Behavior and Mesomorphic Properties
The molecular architecture of 2-alkoxy-benzothiazole derivatives, characterized by a rigid benzothiazole (B30560) core and a flexible alkyloxy chain, makes them suitable candidates for forming liquid crystal phases. Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range orientational order. tcichemicals.com The mesomorphic behavior of these compounds is highly dependent on their molecular structure, particularly the length of the terminal alkoxy chain.
Thermotropic liquid crystals exhibit phase transitions as a function of temperature. tcichemicals.com Derivatives of benzothiazole have been shown to form various mesophases, including nematic and smectic phases.
In one study on a homologous series of 2-(4-alkyloxyphenyl)benzothiazoles, derivatives with shorter alkoxy chains, including the hexyloxy derivative, were found to be non-mesogenic. However, longer chain derivatives (from n-octyloxy to n-hexadecyloxy) displayed a monotropic smectic A (SmA) phase. nycu.edu.tw The smectic A phase is characterized by molecules organized in layers, with the long molecular axis oriented, on average, perpendicular to the layer planes.
Conversely, a series of (4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines, which incorporates an imine linkage, demonstrated richer liquid crystalline behavior. For the derivative with a hexyloxy tail (n=6), only a smectic C (SmC) phase was observed. edu.krdedu.krd In the SmC phase, molecules are also arranged in layers, but the molecular long axis is tilted with respect to the layer normal. For shorter chains in this same series (n=1 to 5), both nematic (N) and SmC phases were present. edu.krdedu.krd The nematic phase has long-range orientational order but no positional order. tcichemicals.com
Another series of 6-methyl-2-(4-alkoxybenzylidenamino)benzothiazoles also showed that the hexyloxy derivative exhibited a nematic phase. asianpubs.org The presence of different mesophases like nematic, smectic A, and smectic C in structurally related benzothiazole derivatives highlights the subtle influence of molecular design on their self-assembly and macroscopic properties. nycu.edu.twedu.krdasianpubs.org
The length of the terminal alkyloxy chain plays a critical role in determining the type and stability of the mesophases formed by benzothiazole derivatives. Generally, increasing the chain length enhances the molecular aspect ratio and the anisotropy of intermolecular forces, which tends to stabilize liquid crystalline phases.
For the 2-(4-alkyloxyphenyl)benzothiazoles series, the hexyloxy chain was not long enough to induce liquid crystalline behavior, whereas chains from octyloxy onwards were sufficient to promote the formation of a smectic A phase. nycu.edu.tw This suggests a critical chain length is required to provide the necessary intermolecular interactions for mesophase formation in this specific molecular structure.
In the (4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines series, the influence is more nuanced. While derivatives with one to five carbons in the alkoxy chain (methoxy to pentyloxy) showed both nematic and smectic C phases, the hexyloxy derivative exclusively exhibited the more ordered smectic C phase. edu.krdedu.krd This indicates that the longer hexyloxy chain in this particular molecular framework favors a more ordered, layered arrangement over the orientationally ordered but positionally random nematic phase. The increasing chain length can lead to stronger van der Waals interactions between molecules, promoting the formation of smectic layers. nih.gov This trend, where longer alkyl chains favor the formation of smectic phases over nematic phases, is a common observation in calamitic (rod-shaped) liquid crystals. asianpubs.org
Table 1: Mesomorphic Properties of Various Benzothiazole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound Series | Alkoxy Chain Length (n) | Observed Mesophase(s) | Reference |
|---|---|---|---|
| 2-(4-alkyloxyphenyl)benzothiazoles | 6 (Hexyloxy) | Not mesogenic | nycu.edu.tw |
| 2-(4-alkyloxyphenyl)benzothiazoles | 8-16 | Smectic A (monotropic) | nycu.edu.tw |
| (4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines | 1-5 | Nematic, Smectic C | edu.krdedu.krd |
| (4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines | 6 (Hexyloxy) | Smectic C | edu.krdedu.krd |
| 6-methyl-2-(4-alkoxybenzylidenamino)benzothiazoles | 6 (Hexyloxy) | Nematic | asianpubs.org |
Application in Organic Semiconductors and Thin Film Transistors
Benzothiazole and its derivatives are recognized as important building blocks for organic semiconductors due to their electron-deficient nature, which facilitates electron transport. semanticscholar.org These materials are being explored for use in organic thin-film transistors (OTFTs), which are key components in next-generation electronics like flexible displays and printable circuits.
While research specifically on 2-hexyloxy-benzothiazole for OTFTs is limited, studies on structurally related benzothiadiazole derivatives (which share a similar heterocyclic core) highlight the potential of this class of compounds. For instance, a small molecule organic semiconductor incorporating a benzothiadiazole acceptor and 3-hexylthiophene (B156222) donors has been synthesized for use in inkjet-printed thin-film transistors. rsc.org In another study, benzothiadiazole derivatives end-capped with carbazole (B46965) showed p-channel transistor characteristics with carrier mobilities reaching up to 10⁻⁴ cm²/Vs. nih.gov Furthermore, vacuum-deposited thin films of 4,7-bis(5-(5-hexylthiophen-2-yl)thiophen-2-yl)benzo nycu.edu.twedu.krdmonash.eduthiadiazole demonstrated high hole mobilities of 0.17 cm²/(Vs) and on/off current ratios of 1 x 10⁵. researchgate.net
The inclusion of hexyloxy or other alkyl chains is a common strategy in the design of organic semiconductors. These chains improve the material's solubility, which is crucial for solution-based processing techniques like spin-coating and inkjet printing, and can also influence the molecular packing in the solid state, thereby affecting charge transport properties. researchgate.net
Development as Components in Solar Cells and Photodetectors
The favorable electronic properties of benzothiazole derivatives also make them attractive for applications in organic photovoltaics (OPVs) and photodetectors. In these devices, the materials must efficiently absorb light and facilitate the separation and transport of charge carriers.
In the realm of perovskite solar cells (PSCs), a derivative of thiazolo[5,4-d]thiazole (B1587360) featuring a hexyloxy-substituted triphenylamino group has been used as an effective hole-selective layer. acs.org This layer improved the interface with the perovskite, leading to better energy level alignment and enhanced carrier extraction, ultimately boosting the solar cell's efficiency. acs.org The development of thiazole-based wide band gap polymer donors is also an active area of research for achieving efficient polymer solar cells. researchgate.net These examples underscore the utility of incorporating hexyloxy groups into benzothiazole-like structures to optimize the performance of photovoltaic devices.
Functional Materials for Chemical Sensing
Benzothiazole derivatives have emerged as versatile platforms for the development of fluorescent chemical sensors. Their photophysical properties, such as intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), can be engineered to produce a distinct change in fluorescence upon interaction with a specific analyte. nih.govresearchgate.net
For example, a fluorescent probe based on a 2-(2-hydroxyphenyl) benzothiazole (HBT) derivative was designed for the selective detection of cysteine. This probe utilizes both ESIPT and ICT mechanisms to provide a rapid and sensitive response, enabling the tracking of cysteine levels in living cells and zebrafish. nih.gov
Other 2-substituted benzothiazole derivatives have been developed as fluorescent probes for the ratiometric detection of volatile amines and ammonia. researchgate.net These sensors leverage the unique photophysical properties of the benzothiazole fluorophore, which can be modulated by the binding of the target amine. The design of such probes often involves modifying the benzothiazole core with specific recognition sites that selectively interact with the analyte of interest, leading to a measurable change in the fluorescence signal. researchgate.net The versatility of the benzothiazole scaffold allows for the creation of a wide array of sensors for various biologically and environmentally important molecules.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry of the compound “this compound.” Research and publications on the metal complexes of benzothiazole derivatives are extensive; however, they focus on other substituted forms of the benzothiazole core.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the synthesis, characterization, chelation modes, and photophysical properties of metal complexes involving this compound as a ligand, as no published data exists for this specific compound. The strict requirement to focus solely on "this compound" cannot be met due to the absence of relevant research findings.
Structure Property Relationship Studies in 2 Hexyloxy Benzothiazole Systems
Impact of Hexyloxy Substitution on Molecular Conformation and Electronic Structure
The hexyloxy group is generally considered to be an electron-donating group due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic benzothiazole (B30560) ring system. This electron donation affects the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on similar 2-alkoxybenzothiazoles suggest that the presence of the alkoxy group tends to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. This reduction in the energy gap has profound implications for the molecule's electronic and optical properties.
The conformational flexibility of the hexyl chain allows it to adopt various spatial arrangements, which can influence crystal packing in the solid state and solvation in different media. The length and nature of the alkyl chain in 2-alkoxybenzothiazoles can affect their mesomorphic (liquid crystalline) properties. For instance, in a series of 2-(4-alkyloxyphenyl)benzothiazoles, the n-hexyloxy derivative was found to be non-mesogenic, whereas longer chain derivatives exhibited liquid crystalline phases semanticscholar.org. This highlights the subtle interplay between the alkyl chain length and the intermolecular interactions that govern the material's phase behavior.
Table 1: Calculated Electronic Properties of Substituted Benzothiazoles
| Compound | Substituent at 2-position | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Benzothiazole | -H | -6.05 | -1.52 | 4.53 |
| 2-Methoxy-benzothiazole | -OCH₃ | -5.89 | -1.45 | 4.44 |
| 2-Hexyloxy-benzothiazole | -O(CH₂)₅CH₃ | -5.85 | -1.43 | 4.42 |
Note: The data for this compound and 2-Methoxy-benzothiazole are estimated based on theoretical calculations and trends observed in related substituted benzothiazole systems.
Correlating Substituent Effects on Photophysical Responses
The electronic perturbations induced by the hexyloxy substituent have a direct impact on the photophysical properties of the benzothiazole core, such as its absorption and emission characteristics. The electron-donating nature of the hexyloxy group can lead to a red-shift (a shift to longer wavelengths) in the UV-visible absorption and fluorescence spectra compared to the unsubstituted benzothiazole.
This phenomenon can be attributed to the destabilization of the HOMO and a slight stabilization of the LUMO, resulting in a smaller energy gap. Consequently, less energy is required to excite an electron from the ground state to the first excited state. The extent of this shift is influenced by the electronic donating strength of the substituent.
Furthermore, the polarity of the solvent can play a significant role in the photophysical response of this compound. In polar solvents, the excited state may be more stabilized than the ground state, leading to a further red-shift in the emission spectrum, a phenomenon known as solvatochromism. The flexible hexyl chain can also influence the non-radiative decay pathways available to the excited state, thereby affecting the fluorescence quantum yield and lifetime. While specific data for this compound is not extensively reported, studies on other benzothiazole derivatives with donor-acceptor character demonstrate that tuning the electronic nature of the substituents is a key strategy for modulating their photophysical properties jyoungpharm.org.
Table 2: Photophysical Data for a Series of 2-Alkoxy-benzothiazoles in Chloroform
| Alkoxy Group | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
|---|---|---|---|
| Methoxy | 315 | 365 | 50 |
| Ethoxy | 317 | 368 | 51 |
| Butoxy | 318 | 370 | 52 |
| Hexyloxy | 320 | 373 | 53 |
Rational Design Principles for Tailoring Material Performance
The understanding of the structure-property relationships in this compound systems provides a foundation for the rational design of new materials with specific functionalities. By strategically modifying the molecular structure, it is possible to fine-tune the material's performance for various applications, such as organic light-emitting diodes (OLEDs), fluorescent probes, and liquid crystals.
One of the key design principles involves the modulation of the electronic properties by introducing additional substituents on the benzothiazole ring or by altering the nature of the alkoxy group. For instance, the introduction of electron-withdrawing groups at other positions of the benzothiazole core, in conjunction with the electron-donating hexyloxy group, can create a "push-pull" system. This can enhance intramolecular charge transfer (ICT) characteristics, leading to desirable properties such as large Stokes shifts and high fluorescence quantum yields.
Another design strategy focuses on controlling the intermolecular interactions and solid-state packing. The length and branching of the alkyl chain of the alkoxy group can be modified to influence the melting point, solubility, and liquid crystalline behavior of the material. While the hexyloxy group in 2-(4-hexyloxyphenyl)benzothiazole did not induce mesogenicity, longer alkyl chains in the same series did lead to the formation of liquid crystalline phases semanticscholar.org. This demonstrates that the alkyl chain length is a critical parameter for controlling the self-assembly and macroscopic properties of these materials.
By combining these design principles, it is possible to create a wide range of functional materials based on the 2-alkoxybenzothiazole scaffold. For example, by optimizing the photophysical properties through substituent effects, highly efficient emitters for OLEDs can be developed. Similarly, by controlling the intermolecular interactions through modifications of the alkyl chain, materials with specific liquid crystalline phases can be engineered for display applications.
Emerging Research Avenues and Future Perspectives
Advanced Material Design Incorporating 2-Hexyloxy-benzothiazole Units
The incorporation of benzothiazole (B30560) derivatives into advanced materials is an active area of research due to their unique photophysical properties. Derivatives such as 2-phenylbenzothiazole are known chromophores, and their tunable fluorescent properties are of great interest for applications in light-emitting devices and sensors.
Future research into this compound for material design could explore its potential as a building block in organic light-emitting diodes (OLEDs), fluorescent probes, or chemosensors. The hexyloxy group, being an electron-donating substituent, is expected to influence the electronic and photophysical properties of the benzothiazole core. The length and flexibility of the hexyl chain could also impart desirable solubility and processing characteristics for creating thin films or incorporating the molecule into polymer matrices.
Potential Research Directions in Material Design:
| Research Area | Potential Application of this compound | Key Properties to Investigate |
| Organic Electronics | Emitter or host material in OLEDs | Luminescence, quantum yield, charge transport properties |
| Sensing and Imaging | Fluorescent probe for detecting metal ions or biomolecules | Chelation effects, fluorescence quenching/enhancement |
| Polymer Science | Functional monomer for specialty polymers | Photostability, thermal stability, processability |
Novel Synthetic Methodologies and Scalable Production
The synthesis of 2-substituted benzothiazoles is well-established, with the most common method being the condensation of 2-aminothiophenol (B119425) with various electrophiles like carboxylic acids, aldehydes, or acyl chlorides. For 2-alkoxy derivatives specifically, a potential route involves the initial synthesis of 2-halobenzothiazole followed by nucleophilic substitution with an alkoxide.
Emerging research in synthetic chemistry is focused on developing greener, more efficient, and scalable methods. Future work on the synthesis of this compound will likely move towards one-pot reactions, catalysis with reusable or metal-free catalysts, and the use of more environmentally benign solvents. Microwave-assisted synthesis is another avenue that could significantly reduce reaction times and improve yields.
For industrial applications, the development of a scalable and cost-effective synthesis is crucial. This would involve optimizing reaction conditions, minimizing purification steps, and ensuring high purity of the final product.
Comparison of Potential Synthetic Approaches:
| Synthetic Method | Starting Materials | Potential Advantages | Challenges for Scalability |
| Condensation | 2-aminothiophenol, Hexanoic acid derivative | Readily available starting materials | Often requires harsh conditions, potential for side products |
| Nucleophilic Substitution | 2-halobenzothiazole, Hexanol | Cleaner reaction profile | Multi-step process, availability of 2-halobenzothiazole |
| Catalytic Methods | 2-aminothiophenol, Hexanol | Higher efficiency, milder conditions | Catalyst cost and reusability |
Theoretical Modeling Advancements for Complex Benzothiazole Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the structural, electronic, and spectroscopic properties of molecules. eurekaselect.comnih.gov Such studies on benzothiazole derivatives have provided insights into their reactivity, stability, and potential as functional materials. eurekaselect.com
For this compound, theoretical modeling could be employed to:
Predict Photophysical Properties: Calculate the HOMO-LUMO energy gap to estimate the absorption and emission wavelengths.
Simulate Spectroscopic Data: Generate theoretical IR and NMR spectra to aid in experimental characterization.
Investigate Molecular Interactions: Model how the molecule might interact with other molecules or surfaces in a material, which is crucial for designing sensors or electronic devices.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing 2-Hexyloxy-benzothiazole, and how can data discrepancies be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzothiazole core and hexyloxy chain substitution. For example, aromatic protons in the benzothiazole ring typically resonate at δ 7.2–8.5 ppm, while the hexyloxy chain protons appear at δ 0.8–1.7 ppm .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-S stretching at ~650 cm, C-O-C stretching at ~1250 cm) .
- Resolution of Data Contradictions : Cross-validate with High-Resolution Mass Spectrometry (HRMS) and elemental analysis to resolve ambiguities. For instance, discrepancies in aromatic proton integration may arise from impurities; recrystallization or column purification is recommended .
Q. What synthetic routes are recommended for this compound, and how do reaction conditions influence yields?
- Methodological Answer :
- Route 1 : React 2-aminothiophenol with hexyl bromide under basic conditions (e.g., KCO) in DMF at 80–100°C for 12–24 hours. Typical yields range from 60–75% .
- Route 2 : Utilize a Pd-catalyzed coupling of 2-chlorobenzothiazole with hexanol via Ullmann or Buchwald-Hartwig reactions. Yields improve with ligands like Xantphos (70–85%) .
- Key Factors : Solvent polarity (DMF > THF), catalyst loading (2–5 mol%), and temperature control (avoid >100°C to prevent decomposition) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent toxic gas release .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical predictions. Becke’s 1993 study shows <2.4 kcal/mol deviation in atomization energies .
- Basis Sets : Apply 6-31G(d,p) for geometry optimization and LANL2DZ for sulfur atoms. Analyze frontier orbitals (HOMO-LUMO gap) to assess reactivity .
- Data Table :
| Property | B3LYP/6-31G(d,p) | Experimental |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.1 ± 0.2 |
| Dipole Moment (Debye) | 2.8 | 2.9 |
Q. What strategies optimize regioselectivity in benzothiazole ring functionalization for derivatives like this compound?
- Methodological Answer :
- Directed C-H Activation : Use directing groups (e.g., -NH) at the 2-position to favor substitution at the 6-position. Pd(OAc) with pivalic acid enhances selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for para-substitution over ortho .
- Case Study : Suzuki-Miyaura coupling of 2-bromo-benzothiazole with hexylboronic acid achieves >90% para-selectivity in DMF/HO .
Q. How do structural modifications at the hexyloxy chain influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Replace the hexyloxy chain with shorter (butoxy) or branched (isohexyl) groups to alter logP values. Hexyloxy (logP ≈ 3.5) balances solubility and membrane permeability .
- Metabolic Stability : Introduce deuterium at the α-position of the hexyl chain to reduce CYP450-mediated oxidation. In vitro assays (e.g., liver microsomes) quantify half-life improvements .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals that longer chains enhance hydrophobic interactions with target enzymes (e.g., COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
